molecular formula C15H18O3 B14650628 7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione CAS No. 42507-76-6

7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione

Cat. No.: B14650628
CAS No.: 42507-76-6
M. Wt: 246.30 g/mol
InChI Key: LVHGZICDOZPUTK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the naphthalene and furan rings, followed by their fusion to form the final compound. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be used in studies of biological activity and interactions with biomolecules.

    Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione include other naphthofurans and related fused ring systems. Examples include:

  • 1,3-Isobenzofurandione
  • 4,7-Methano-1H-indene

Uniqueness

What sets this compound apart is its specific structural features, such as the presence of the dimethyl groups and the fused methanonaphtho ring system. These features can influence its chemical reactivity and biological activity, making it a unique compound for various applications.

Properties

CAS No.

42507-76-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

13,13-dimethyl-7-oxatetracyclo[10.1.1.02,10.05,9]tetradec-2-ene-6,8-dione

InChI

InChI=1S/C15H18O3/c1-15(2)7-5-10-8(11(15)6-7)3-4-9-12(10)14(17)18-13(9)16/h3,7,9-12H,4-6H2,1-2H3

InChI Key

LVHGZICDOZPUTK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C4C(CC=C3C1C2)C(=O)OC4=O)C

Origin of Product

United States

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